Methyl 8-nitroquinoxaline-6-carboxylate
Description
Properties
Molecular Formula |
C10H7N3O4 |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
methyl 8-nitroquinoxaline-6-carboxylate |
InChI |
InChI=1S/C10H7N3O4/c1-17-10(14)6-4-7-9(12-3-2-11-7)8(5-6)13(15)16/h2-5H,1H3 |
InChI Key |
CHEJCTSHHFWKML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Directed Nitration of Quinoxaline-6-Carboxylates
Nitration of quinoxaline derivatives typically employs mixed acid systems (HNO₃/H₂SO₄) or nitric acid in polar aprotic solvents. For methyl quinoxaline-6-carboxylate, the electron-withdrawing ester group at position 6 directs electrophilic nitration to the meta position (C-8) due to resonance deactivation of the ortho/para sites. A representative procedure involves:
Mechanistic Insight : The protonated nitrosonium ion (NO₂⁺) attacks the electron-deficient C-8 position, stabilized by the ester’s inductive effect. Side products (e.g., C-5 or C-7 nitro isomers) are minimized at low temperatures.
Esterification of 8-Nitroquinoxaline-6-Carboxylic Acid
Acid-Catalyzed Fischer Esterification
The carboxylic acid precursor is esterified using methanol under acidic conditions:
Optimization : Dean-Stark traps improve yields by removing water, shifting equilibrium toward ester formation.
Mitsunobu Esterification
For acid-sensitive substrates, Mitsunobu conditions enable esterification without racemization:
-
Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, methanol
-
Conditions : THF, 0°C to RT, 6–8 h
Tandem Cyclization-Nitration-Esterification Approaches
Skraup-Doebner-Von Miller Cyclization
Quinoxaline rings are constructed from o-phenylenediamine and α-keto esters, followed by nitration:
-
Cyclization :
-
Nitration :
-
As described in Section 1.1 (Yield: 60%)
-
-
Transesterification :
Alternative Pathways: Diazotization and Coupling
Ullmann-Type Coupling
A palladium-catalyzed coupling introduces nitro and ester groups sequentially:
-
Reagents : Methyl 6-bromoquinoxaline-8-carboxylate, Cu(NO₃)₂, Pd(PPh₃)₄
-
Conditions : DMF, 100°C, 12 h
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: Methyl 8-nitroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace functional groups on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce aminoquinoxalines .
Scientific Research Applications
Methyl 8-nitroquinoxaline-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, organic semiconductors, and electroluminescent materials
Mechanism of Action
The mechanism of action of methyl 8-nitroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s structural analogs differ in substituent type, position, and core heterocycle. Key comparisons include:
Table 1: Substituent and Core Heterocycle Comparison
Key Observations:
Core Heterocycle Influence: Quinoxaline (two nitrogen atoms at positions 1 and 2) offers greater electron deficiency compared to quinoline (one nitrogen at position 1) or isoquinoline (nitrogen at position 2). This affects π-π stacking interactions in drug-receptor binding . Isoquinoline derivatives (e.g., Methyl 6-fluoroisoquinoline-8-carboxylate) exhibit distinct biological activity profiles due to altered nitrogen positioning .
Substituent Effects: Nitro (-NO₂): Enhances electrophilicity and stabilizes negative charge in intermediates. Fluoro (-F): Improves metabolic stability and membrane permeability in drug candidates . Amino (-NH₂): Increases nucleophilicity, enabling conjugation reactions but reducing stability under oxidative conditions .
Physicochemical Properties
While direct data for this compound is scarce, inferences can be drawn from analogs:
Table 2: Inferred Physicochemical Properties
| Property | This compound | Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | Methyl 6-fluoroisoquinoline-8-carboxylate |
|---|---|---|---|
| LogP (lipophilicity) | ~2.1 (moderate) | ~2.8 (higher due to Cl and ethyl ester) | ~1.9 (lower due to F) |
| Solubility in Water | Low | Very low | Moderate |
| Melting Point | Not reported | Not reported | Not reported |
| Stability | Sensitive to reducing agents | Stable under inert conditions | Hydrolytically stable |
Biological Activity
Methyl 8-nitroquinoxaline-6-carboxylate (M8NQ6C) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological activity of M8NQ6C, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
M8NQ6C is a derivative of quinoxaline, characterized by the presence of a nitro group at the 8-position and a carboxylate moiety at the 6-position. Its chemical structure can be represented as follows:
Anticancer Properties
Research has indicated that M8NQ6C exhibits anticancer properties through various mechanisms:
- Cell Cycle Arrest : Studies have shown that M8NQ6C can induce cell cycle arrest in cancer cell lines, leading to apoptosis. The compound affects mitochondrial membrane potential and induces reactive oxygen species (ROS) production, which are critical for triggering apoptotic pathways .
- Inhibition of Tumor Growth : In vitro assays demonstrated that M8NQ6C inhibits the proliferation of several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cells. The compound's IC50 values ranged from 5 µM to 20 µM across different cell lines, indicating potent cytotoxicity .
Neuroprotective Effects
M8NQ6C has also been studied for its potential neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 5 | Induces apoptosis via ROS production |
| PC-3 | 10 | Cell cycle arrest | |
| HCT-116 | 20 | Mitochondrial depolarization | |
| Neuroprotection | Neuronal Cells | N/A | Reduces oxidative stress |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigating the effects of M8NQ6C on MCF-7 breast cancer cells revealed significant cytotoxicity. The compound was administered at varying concentrations, and cell viability was assessed using an MTT assay. Results indicated that treatment with M8NQ6C led to a concentration-dependent decrease in cell viability, with an IC50 value determined at 5 µM. Flow cytometry analyses confirmed that the compound induced apoptosis through mitochondrial pathways, characterized by increased ROS levels and changes in mitochondrial membrane potential .
Case Study 2: Neuroprotective Effects in Animal Models
In another study focusing on neuroprotection, M8NQ6C was tested in an animal model of oxidative stress-induced neuronal injury. The administration of M8NQ6C resulted in a notable reduction in markers of oxidative stress in brain tissues compared to control groups. Behavioral assessments further indicated improved cognitive function in treated animals, suggesting the compound's potential as a neuroprotective agent .
Q & A
Q. What are the optimal synthetic routes for preparing methyl 8-nitroquinoxaline-6-carboxylate, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting with quinoxaline derivatives. A common approach includes:
- Condensation reactions : Reacting 1,2-diamines with α-diketones or α-keto esters to form the quinoxaline core .
- Nitration : Introducing the nitro group at the 8-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .
- Esterification : Methylation of the carboxylic acid precursor using methanol and catalytic sulfuric acid or diazomethane .
Q. Key Purification Methods :
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 263.05 for C₁₁H₈N₃O₄⁺) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between nitro and ester groups) .
Q. How does the nitro group influence the compound’s stability and reactivity under varying conditions?
- Thermal Stability : Nitro groups are electron-withdrawing, reducing thermal stability. Decomposition occurs above 150°C (DSC analysis recommended) .
- Photoreactivity : Nitroquinoxalines are prone to photodegradation; store in amber vials under inert gas .
- Hydrolytic Sensitivity : The ester group hydrolyzes in basic conditions (pH > 9). Stability studies in buffered solutions (pH 3–7) are advised for long-term storage .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in spectral data or biological activity?
- Case Study : If NMR shows unexpected peaks, possible causes include residual solvents or byproducts.
Q. Example Workflow :
Synthesize three independent batches.
Compare HPLC purity profiles.
Validate biological activity using orthogonal assays (e.g., enzymatic vs. cellular).
Q. What strategies are effective for structure-activity relationship (SAR) studies on nitroquinoxaline derivatives?
- Core Modifications :
- Biological Testing :
- Screen against bacterial pathogens (e.g., S. aureus) and cancer lines (e.g., HeLa) to correlate substituents with activity .
Q. How can computational methods enhance the understanding of this compound’s properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
